molecular formula C10H8INO B11845319 3-Iodo-7-methoxyquinoline CAS No. 1260640-72-9

3-Iodo-7-methoxyquinoline

Cat. No.: B11845319
CAS No.: 1260640-72-9
M. Wt: 285.08 g/mol
InChI Key: NJYNFSXULMEWNW-UHFFFAOYSA-N
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Description

3-Iodo-7-methoxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-7-methoxyquinoline typically involves the iodination of 7-methoxyquinoline. One common method is the Sandmeyer reaction, where 7-methoxyquinoline is first diazotized and then treated with potassium iodide to introduce the iodine atom. The reaction conditions often involve acidic environments and controlled temperatures to ensure the desired substitution.

Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that can be scaled up. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-7-methoxyquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in the Suzuki coupling reaction.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can produce biaryl compounds, while oxidation can yield quinoline N-oxides.

Scientific Research Applications

3-Iodo-7-methoxyquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-7-methoxyquinoline involves its interaction with various molecular targets. The iodine atom can enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The methoxy group can also influence the compound’s solubility and bioavailability, affecting its overall activity.

Comparison with Similar Compounds

  • 3-Fluoro-7-methoxyquinoline
  • 3-Chloro-7-methoxyquinoline
  • 3-Bromo-7-methoxyquinoline

Comparison: 3-Iodo-7-methoxyquinoline is unique due to the presence of the iodine atom, which can significantly alter its reactivity and biological activity compared to its fluoro, chloro, and bromo counterparts. The larger size and higher atomic weight of iodine can lead to different steric and electronic effects, making this compound a valuable compound for specific applications.

Properties

CAS No.

1260640-72-9

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

3-iodo-7-methoxyquinoline

InChI

InChI=1S/C10H8INO/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,1H3

InChI Key

NJYNFSXULMEWNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1)I

Origin of Product

United States

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